![molecular formula C19H20N2O4S B601672 N,N,O-Tridesmethyl Diltiazem CAS No. 159734-23-3](/img/structure/B601672.png)
N,N,O-Tridesmethyl Diltiazem
Overview
Description
N,N,O-Tridesmethyl Diltiazem is a chemical compound with the molecular formula C19H20N2O4S and a molecular weight of 372.44 . It is a metabolite of Diltiazem .
Synthesis Analysis
The synthesis of Diltiazem and its metabolites, including N,N,O-Tridesmethyl Diltiazem, involves a liquid chromatography coupled with mass spectrometry (LCMS/MS) method . The chromatography was developed using a Luna 5 μ, C18, 100×4.60 mm column having a mobile phase of Acetonitrile: 0.1% formic acid (85:15 % v/v) .Molecular Structure Analysis
In the crystal structure of Diltiazem, the N,N-(dimethyl)ethylamine fragment of the drug molecule interacts with the carboxylic groups of the acids to form heterosynthons . This interaction is crucial for the drug’s solubility and efficacy .Chemical Reactions Analysis
Diltiazem and its metabolites undergo various chemical reactions in the body. A study has shown that a liquid chromatography coupled with mass spectrometry (LCMS/MS) method can be used for quantification of Diltiazem and its metabolites, N-desmethyl Diltiazem, desacetyl Diltiazem in human plasma .Scientific Research Applications
Pharmacokinetic Studies
N,N,O-Tridesmethyl Diltiazem: is utilized in pharmacokinetic studies to understand the metabolism and distribution of Diltiazem within the body. By analyzing this metabolite, researchers can determine the rate at which Diltiazem is broken down and how it interacts with various biological systems .
Bioequivalence Assessment
This compound plays a crucial role in bioequivalence studies, which are essential for developing generic versions of Diltiazem. It helps in ensuring that the generic product provides the same therapeutic benefits as the brand-name drug .
Metabolite Analysis
In metabolite analysis, N,N,O-Tridesmethyl Diltiazem is quantified to evaluate the presence and concentration of Diltiazem metabolites in human plasma. This is vital for understanding the drug’s efficacy and safety profile .
Stability Testing
Stability testing of pharmaceutical products often includes the assessment of N,N,O-Tridesmethyl Diltiazem levels. This helps in determining the shelf-life of the drug and its metabolites under various storage conditions .
Impurity Profiling
N,N,O-Tridesmethyl Diltiazem: is used as a reference standard in impurity profiling to ensure the purity and quality of Diltiazem formulations. Monitoring impurity levels is crucial for regulatory compliance and patient safety .
Therapeutic Drug Monitoring
Researchers use N,N,O-Tridesmethyl Diltiazem in therapeutic drug monitoring to optimize dosing regimens. By measuring this metabolite, clinicians can adjust doses to achieve desired therapeutic effects while minimizing side effects .
Drug Interaction Studies
Studying N,N,O-Tridesmethyl Diltiazem can reveal potential drug interactions, as it may affect or be affected by other medications. Understanding these interactions is important for preventing adverse effects and ensuring drug safety .
Toxicology Research
In toxicology research, N,N,O-Tridesmethyl Diltiazem is measured to investigate the toxic effects of Diltiazem and its metabolites. This research helps in identifying safe dosage levels and understanding the risk of overdose .
properties
IUPAC Name |
[(2S,3S)-5-(2-aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-12(22)25-17-18(13-6-8-14(23)9-7-13)26-16-5-3-2-4-15(16)21(11-10-20)19(17)24/h2-9,17-18,23H,10-11,20H2,1H3/t17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUHIUIPTZZNFN-MSOLQXFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858518 | |
Record name | (2S,3S)-5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,O-Tridesmethyl Diltiazem | |
CAS RN |
159734-23-3 | |
Record name | (2S,3S)-5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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